1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride
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Overview
Description
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride is a chemical compound that belongs to the class of pyridones It is characterized by the presence of an aminoethyl group and a hydroxyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride typically involves the reaction of 3-hydroxypyridin-4-one with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-aminoethyl)-3-ketopiperidin-4-one.
Reduction: Formation of 1-(2-aminoethyl)-3-hydroxypiperidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Studied for its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride involves its ability to interact with various molecular targets. The compound can chelate metal ions, which may play a role in its antioxidant and anti-inflammatory properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride can be compared with other similar compounds such as:
1-(2-aminoethyl)-3-hydroxypyridin-2-one: Similar structure but with the hydroxyl group at a different position.
1-(2-aminoethyl)-3-hydroxyquinolin-4-one: Contains a quinoline ring instead of a pyridine ring.
1-(2-aminoethyl)-3-hydroxybenzene-4-one: Contains a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36507-54-7 |
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Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-hydroxypyridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-4-9-3-1-6(10)7(11)5-9;/h1,3,5,11H,2,4,8H2;1H |
InChI Key |
HRTXJFNVSVXNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CCN.Cl |
Origin of Product |
United States |
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